molecular formula C23H19NO7S B2537679 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 946298-43-7

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2537679
CAS No.: 946298-43-7
M. Wt: 453.47
InChI Key: SLXCRCGIIYSNGV-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a methoxybenzenesulfonyl group, and a chromene carboxamide moiety

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its unique structural features.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized from furan-2-carboxylic acid through a series of reactions, including esterification and cyclization.

    Introduction of the methoxybenzenesulfonyl group: This step involves the sulfonylation of a suitable aromatic compound, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.

    Coupling of the furan and sulfonyl groups: The furan ring and the methoxybenzenesulfonyl group are coupled using a suitable coupling reagent, such as a palladium catalyst, under mild conditions.

    Formation of the chromene carboxamide moiety: This step involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, followed by amide formation with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Chromene-3-ol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and chromene moiety can participate in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide analogs: Compounds with similar structures but different substituents on the furan or chromene rings.

    Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid derivatives.

    Chromene derivatives: Compounds containing the chromene moiety, such as coumarin derivatives.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO7S/c1-29-16-8-10-17(11-9-16)32(27,28)21(20-7-4-12-30-20)14-24-22(25)18-13-15-5-2-3-6-19(15)31-23(18)26/h2-13,21H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXCRCGIIYSNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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